molecular formula C16H12ClN3O4 B2656557 [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate CAS No. 878578-05-3

[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2656557
CAS No.: 878578-05-3
M. Wt: 345.74
InChI Key: MAHKOSFQNQZVLH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a chloropyridine ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or cyclization reactions involving the corresponding precursors .


Molecular Structure Analysis

The compound has a complex structure with multiple aromatic rings which could potentially participate in pi-pi stacking interactions. The presence of the electronegative chlorine atom and the oxygen atom in the methoxy group could also lead to interesting electronic properties .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the chloropyridine group could undergo nucleophilic substitution reactions, and the oxadiazole ring could participate in cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy group could increase its lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Synthesis and Biological Activities

Antidiabetic Screening

Novel dihydropyrimidine derivatives, which include oxadiazole rings similar to the specified compound, have been synthesized and evaluated for their antidiabetic activities using the α-amylase inhibition assay. This suggests potential applications in developing antidiabetic medications (Lalpara et al., 2021).

Antibacterial and Antifungal Evaluation

Derivatives containing oxadiazole fragments have demonstrated potential antibacterial and antifungal activities. This includes effectiveness against Candida tenuis and Aspergillus niger at low concentrations, indicating the compound's potential use in creating new antimicrobial agents (Voskienė et al., 2012).

Insecticidal Activity

A study on anthranilic diamides analogs containing 1,3,4-oxadiazole rings has highlighted the compound's significant insecticidal activities against the diamondback moth. This underscores its potential use in agricultural pest control (Qi et al., 2014).

Corrosion Inhibition

Corrosion Inhibition for Mild Steel

Pyrazole derivatives containing oxadiazole rings have been investigated as corrosion inhibitors for mild steel in acidic solutions, showing high efficiency. This application is crucial for protecting industrial machinery and infrastructure from corrosion (Yadav et al., 2015).

Optical and Material Science

Optical Properties

The synthesis and characterization of novel compounds containing oxadiazole rings have been explored for their optical properties. Such compounds exhibit specific UV-vis absorption and fluorescence, suggesting applications in optical materials and sensors (Jiang et al., 2012).

Future Directions

Future research could focus on elucidating the biological activity of this compound, determining its mechanism of action, and optimizing its structure for improved activity and safety .

Properties

IUPAC Name

[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c1-22-12-5-3-2-4-11(12)15-19-14(24-20-15)9-23-16(21)10-6-7-13(17)18-8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHKOSFQNQZVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)COC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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